molecular formula C9H9B B3034903 1-Bromo-3-(1-propen-2-yl)benzene CAS No. 25108-58-1

1-Bromo-3-(1-propen-2-yl)benzene

Cat. No.: B3034903
CAS No.: 25108-58-1
M. Wt: 197.07 g/mol
InChI Key: BHFSXGLQLQHDCH-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-propen-2-yl)benzene is an organic compound that belongs to the class of aryl bromides. It is characterized by a benzene ring substituted with a bromine atom and a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(1-propen-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1-propen-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-propen-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

    Heck Coupling: Palladium catalysts and bases like triethylamine are employed.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of epoxides.

    Reduction: Formation of alkanes

Scientific Research Applications

1-Bromo-3-(1-propen-2-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(1-propen-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(1-propen-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a propenyl group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-3-prop-1-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFSXGLQLQHDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25108-58-1
Record name 1-bromo-3-(prop-1-en-2-yl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyltriphenylphosphonium bromide (35.7 g, 97.9 mmoles, 1.3 equiv) is suspended in tetrahydrofuran (100 mL) and cooled to 0° C. N-Butyllithium (2.5M in hexanes, 27.0 g, 97.7 mmoles, 39.2 mL, 1.3 equiv) is added slowly to the mixture via an addition funnel. The resulting solution is stirred for 1 h at 0° C. A solution of 3-bromoacetophenone (15.0 g, 75.3 mmoles, 10.0 mL, 1.0 equiv) in tetrahydrofuran (50 mL) is added slowly via an addition funnel. The resulting mixture is warmed to room temperature and stirred for 3 h. The reaction is cooled to 0° C. and quenched with saturated aqueous ammonium chloride solution. The layers are partitioned in a separatory funnel and the aqueous phase is extracted with hexanes. The combined organic phase is dried over anhydrous sodium sulfate, filtered, and allowed to stand overnight at room temperature. The organic phase is decanted from a precipitate and concentrated under reduced pressure. The resulting solid is diluted with hexanes and filtered. The precipitate is washed with hexanes. The filtrate is concentrated and the resulting mixture is purified by silica gel flash column chromatography (hexanes) to give the title compound (83% yield): 1H NMR (CDCl3, 400 MHz) δ 7.59 (t, 1H, J=1.72 Hz), 7.40-7.36 (m, 2H), 7.18 (t, 1H, J=8 Hz), 5.36 (s, 1H), 5.12-5.10 (m, 1H), 2.13-3.11 (m, 3H).
Quantity
39.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
35.7 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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